Ethanaminium, N-ethyl-N,N-dimethyl- (DEDMA): Structural Dynamics, Physicochemical Properties, and Advanced Applications
Ethanaminium, N-ethyl-N,N-dimethyl- (DEDMA): Structural Dynamics, Physicochemical Properties, and Advanced Applications
Executive Summary
Ethanaminium, N-ethyl-N,N-dimethyl-—widely recognized in literature as the diethyldimethylammonium (DEDMA) cation—is a highly versatile quaternary ammonium compound. Structurally defined by a central nitrogen atom bonded to two ethyl and two methyl groups, this asymmetric cation has become a cornerstone in modern materials science and chemical engineering. This whitepaper provides an in-depth technical analysis of DEDMA, exploring its structural mechanics, self-validating synthesis protocols, and its pivotal roles as a structure-directing agent (SDA) in zeolite synthesis, a phase-transfer catalyst, and a core component in Room Temperature Ionic Liquids (RTILs) and Organic Ionic Plastic Crystals (OIPCs).
Chemical Identity & Structural Mechanics
The unique physicochemical properties of DEDMA derivatives stem directly from the steric asymmetry of the cation. Unlike highly symmetric tetraalkylammonium cations (e.g., tetramethylammonium or tetraethylammonium), the mixed alkyl chains of DEDMA disrupt highly ordered crystal lattice packing. This reduction in lattice energy significantly lowers the melting point of its salts, driving the formation of ionic liquids and plastic crystals at or near room temperature 1.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
| IUPAC Name | diethyl(dimethyl)azanium 2 |
| Molecular Formula | C₆H₁₆N⁺ |
| Molar Mass | 102.20 g/mol (cation) / 119.21 g/mol (hydroxide) |
| CAS Number (Hydroxide) | 95500-19-9 3 |
| CAS Number (Chloride) | 29508-45-0 |
| SMILES | CC(C)CC |
Table 2: Thermophysical Properties of DEDMA Derivatives
| Compound | Phase at Room Temp | Key Application |
| DEDMA Hydroxide | Aqueous Liquid | Zeolite SDA, Precursor |
| DEDMA Acetate | Liquid (RTIL) | Cellulose Dissolution 4 |
| DEDMA d-Camphorsulfonate | Solid (OIPC) | Solid-State Electrolyte |
| DEDMA Hexafluorophosphate | Solid (OIPC) | Ion Conductor |
Synthesis & Purification Protocols
The synthesis of DEDMA-based RTILs requires strict control over halide impurities, which can drastically alter the electrochemical window and viscosity of the final product. The following protocol outlines a self-validating system for synthesizing DEDMA Acetate.
Protocol 1: Synthesis of DEDMA Acetate via Anion Exchange
Causality: Direct quaternization to form DEDMA Acetate is sterically hindered and thermodynamically unfavorable. Instead, a halide intermediate is synthesized, converted to a hydroxide, and neutralized. This indirect route ensures near-quantitative yields and high purity 4.
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Quaternization: Under argon protection, combine N,N-diethylammonium chloride and dimethylcarbonate in a Teflon-lined autoclave. Heat to 383 K overnight to yield DEDMA chloride.
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Anion Exchange: Dissolve the DEDMA chloride in deionized water and pass it through a column packed with an OH⁻ form anion exchange resin (e.g., Amberlite IRA-400).
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Self-Validation Checkpoint: Collect the eluate and perform an AgNO₃ drop test. The complete absence of a white AgCl precipitate confirms 100% halide removal, validating the purity of the DEDMA hydroxide intermediate.
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Neutralization: Titrate the DEDMA hydroxide solution with stoichiometric amounts of glacial acetic acid under continuous stirring at 0 °C to prevent exothermic degradation.
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Dehydration: Remove water via rotary evaporation at 50 °C, followed by high-vacuum drying (10⁻³ mbar) at 60 °C for 48 hours.
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Self-Validation Checkpoint: Perform Karl Fischer titration to verify water content is < 0.1 wt%. Confirm structural integrity via ¹H NMR (DMSO-d₆): verify peaks at δ 1.19 (t, 6H, CH₂CH₃), 1.54 (s, 3H, OOCCH₃), 3.00 (s, 6H, NCH₃), and 3.37 (q, 4H, NCH₂) [[4]]().
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Workflow for synthesizing DEDMA-based ionic liquids via anion exchange.
Advanced Applications
Structure-Directing Agent in Zeolite Synthesis
DEDMA hydroxide is a critical SDA in the synthesis of microporous materials, specifically Zeolite UZM-8 and Zeolite Y nanoparticles []().
Causality: The specific volume and charge density of the DEDMA cation precisely template the intersecting 10- and 12-membered ring pore systems of UZM-8. The ethyl groups provide enough steric bulk to prevent the formation of overly dense phases, while the methyl groups allow the cation to fit tightly within the developing aluminosilicate framework.
Protocol 2: Hydrothermal Synthesis of Zeolite UZM-8
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Gel Preparation: Homogenize silica sol, sodium aluminate, and DEDMA hydroxide in a specific molar ratio. Stir continuously for 24 hours at room temperature to ensure complete depolymerization of silica species.
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Hydrothermal Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave. Heat statically at 150 °C for 4 to 7 days.
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Recovery & Calcination: Centrifuge the resulting solid, washing with deionized water until the supernatant reaches a neutral pH. Dry at 100 °C, then calcine at 550 °C for 6 hours in air.
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Self-Validation Checkpoint: The calcination step combusts the DEDMA SDA. Perform powder X-ray diffraction (XRD) post-calcination; the presence of sharp peaks at low 2θ angles confirms the successful templating and retention of the microporous framework.
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Mechanism of DEDMA+ acting as a structure-directing agent in zeolite synthesis.
Biomass Processing and Cellulose Dissolution
Cellulose is notoriously difficult to dissolve due to its robust intra- and inter-molecular hydrogen-bonding network. DEDMA-based carboxylate ionic liquids, particularly DEDMA Acetate, have demonstrated significant efficacy in cellulose dissolution 4.
Causality: The basic acetate anion acts as a strong hydrogen-bond acceptor, actively breaking the hydroxyl network of the cellulose chains. Concurrently, the DEDMA cation provides a bulky, non-coordinating counterion environment that stabilizes the dissolved polymer chains, preventing re-aggregation without chemically modifying the cellulose backbone 1.
Solid-State Electrolytes and OIPCs
DEDMA salts paired with specific anions (e.g., d-camphorsulfonate or hexafluorophosphate) form Organic Ionic Plastic Crystals (OIPCs) , .
Causality: The specific geometry of DEDMA creates rotational degrees of freedom within the crystal lattice before the actual melting point is reached. As temperature increases, the molecules begin to rotate in place (orientational disorder), creating a "plastic" phase. This rotational motion assists in the transport of doped target ions (like Li⁺ or halide anions), leading to defect-assisted high ionic conductivity in the solid state, which is highly sought after for safe, next-generation solid-state batteries.
References
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ChemicalBook. "DIETHYLDIMETHYLAMMONIUM HYDROXIDE | 95500-19-9." 3
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National Institutes of Health (NIH) / PubChem. "Diethyldimethylammonium hydroxide | C6H17NO | CID 12025426."2
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Sigma-Aldrich. "Diethyldimethylammonium hydroxide."
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Royal Society of Chemistry (RSC). "Cellulose solubilities in carboxylate-based ionic liquids." 4
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MDPI. "Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose." 1
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ResearchGate. "Defect-Assisted High Anion Conductivity in Diethyldimethylammonium d-Camphorsulfonate Plastic Crystal: A Size Effect of Target Ions." 5
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American Chemical Society (ACS). "Structure and Transport Properties of a Plastic Crystal Ion Conductor."6
